Moexipril tert-butyl ester maleate
Overview
Description
Moexipril tert-butyl ester maleate is a prodrug of moexiprilat, an angiotensin-converting enzyme inhibitor used primarily for the treatment of hypertension and congestive heart failure . This compound is known for its ability to inhibit the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure and exerting cardioprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of moexipril tert-butyl ester maleate involves several key steps. The process begins with the alkylation of the tert-butyl ester of L-alanine with ethyl 2-bromo-4-phenylbutanoate. This step is crucial for forming the dipeptide-like side chain . The resulting intermediate is then coupled with a tetrahydroisoquinoline derivative to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same synthetic routes as described above. The process is optimized for yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Moexipril tert-butyl ester maleate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Hydrolysis: This reaction involves the conversion of this compound to its active form, moexiprilat, through the hydrolysis of the ester group.
Substitution: Substitution reactions can occur at the amino or ester functional groups, leading to the formation of different analogs.
Major Products Formed
The major product formed from the hydrolysis of this compound is moexiprilat, the active inhibitor of angiotensin-converting enzyme .
Scientific Research Applications
Moexipril tert-butyl ester maleate has several scientific research applications:
Mechanism of Action
Moexipril tert-butyl ester maleate exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II . This inhibition leads to a decrease in angiotensin II levels, resulting in vasodilation, reduced blood pressure, and decreased cardiac workload . The compound also promotes the production of bradykinin, which further enhances vasodilation and provides cardioprotective effects .
Comparison with Similar Compounds
Similar Compounds
Enalapril: Another angiotensin-converting enzyme inhibitor used for treating hypertension and heart failure.
Lisinopril: Similar to moexipril, it inhibits the angiotensin-converting enzyme and is used for managing hypertension.
Ramipril: Another compound in the same class, known for its cardioprotective properties.
Uniqueness
Moexipril tert-butyl ester maleate is unique due to its specific chemical structure, which allows for efficient conversion to its active form, moexiprilat . This prodrug approach enhances its bioavailability and therapeutic efficacy compared to some other angiotensin-converting enzyme inhibitors .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;tert-butyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N2O7.C4H4O4/c1-8-39-29(35)24(15-14-21-12-10-9-11-13-21)32-20(2)28(34)33-19-23-18-27(38-7)26(37-6)17-22(23)16-25(33)30(36)40-31(3,4)5;5-3(6)1-2-4(7)8/h9-13,17-18,20,24-25,32H,8,14-16,19H2,1-7H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t20-,24-,25-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLOIRKJVBQPQD-SAYMYIPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)OC(C)(C)C)OC)OC.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)OC(C)(C)C)OC)OC.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46N2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103733-40-0 | |
Record name | Moexipril tert-butyl ester maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103733400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MOEXIPRIL TERT-BUTYL ESTER MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSM0Q2A1Y3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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